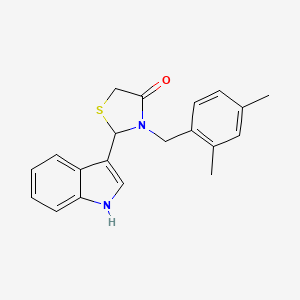
3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone typically involves the reaction of 2,4-dimethylbenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 4-6 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted indole or thiazolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins involved in biological processes.
Pathways: Inhibition of specific enzymes or modulation of signaling pathways that lead to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)-4-thiazolidinone: Lacks the 2,4-dimethylphenylmethyl group.
3-(Phenylmethyl)-2-(1H-indol-3-yl)-4-thiazolidinone: Similar structure but with a phenylmethyl group instead of a 2,4-dimethylphenylmethyl group.
Uniqueness
3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone is unique due to the presence of the 2,4-dimethylphenylmethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
86427-41-0 |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC名 |
3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-8-15(14(2)9-13)11-22-19(23)12-24-20(22)17-10-21-18-6-4-3-5-16(17)18/h3-10,20-21H,11-12H2,1-2H3 |
InChIキー |
CDWNKXZSLWXELA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CN2C(SCC2=O)C3=CNC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


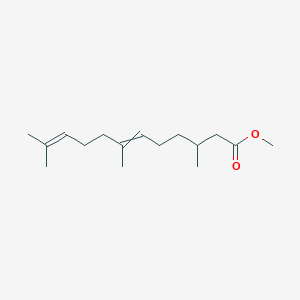
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

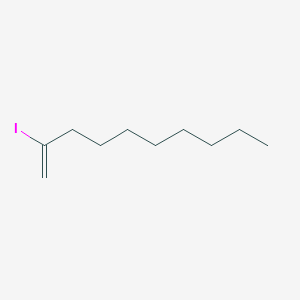
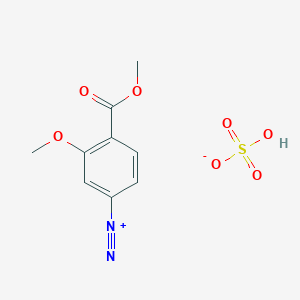
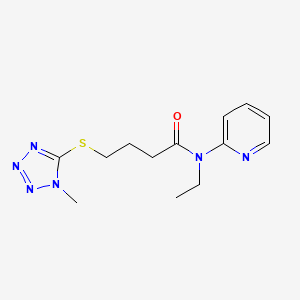

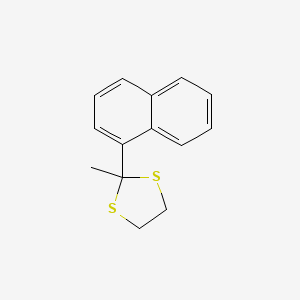
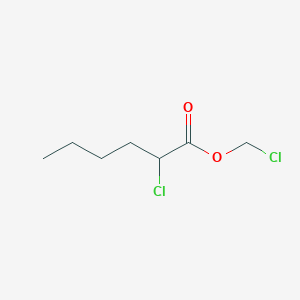
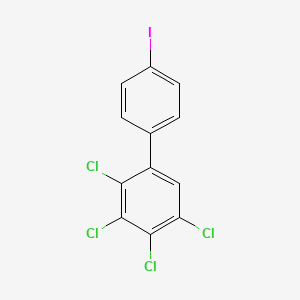
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)


